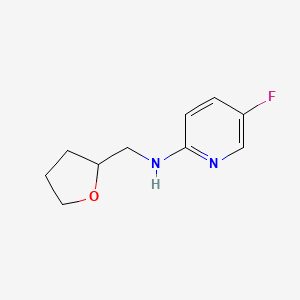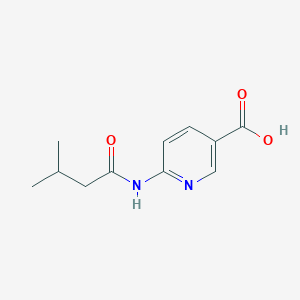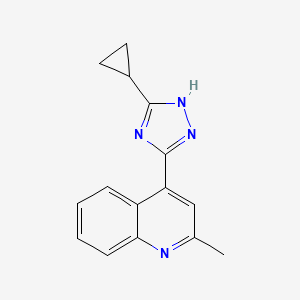
4-(3,4,5-Trimethylpyrazol-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4,5-Trimethylpyrazol-1-yl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperidine derivative that has a pyrazole ring attached to it, making it a unique compound.
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trimethylpyrazol-1-yl)piperidine involves the inhibition of certain enzymes by binding to their active sites. It has been found to be a potent inhibitor of enzymes such as carbonic anhydrase and acetylcholinesterase. The compound has also been found to have activity against certain cancer cells, although the exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects:
4-(3,4,5-Trimethylpyrazol-1-yl)piperidine has been found to have various biochemical and physiological effects. It has been shown to reduce the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. The compound has also been found to inhibit acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have various effects on the nervous system.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3,4,5-Trimethylpyrazol-1-yl)piperidine in lab experiments include its high potency and specificity as an enzyme inhibitor. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the compound has certain limitations, such as its potential toxicity and the need for further optimization of its synthesis method.
Future Directions
There are various future directions for the research on 4-(3,4,5-Trimethylpyrazol-1-yl)piperidine. One potential direction is the development of the compound as a drug for the treatment of certain diseases, such as cancer and Alzheimer's disease. Another direction is the optimization of the synthesis method to improve the efficiency and yield of the reaction. The compound's potential use as a fluorescent probe for biological imaging is also an area of future research. Overall, 4-(3,4,5-Trimethylpyrazol-1-yl)piperidine is a promising compound with various potential applications in the fields of medicine and biology.
Synthesis Methods
The synthesis of 4-(3,4,5-Trimethylpyrazol-1-yl)piperidine involves the reaction of 3,4,5-trimethylpyrazole with piperidine in the presence of a suitable catalyst. This reaction results in the formation of the desired compound with high yield and purity. The synthesis method has been optimized over the years, and various modifications have been made to improve the efficiency of the reaction.
Scientific Research Applications
4-(3,4,5-Trimethylpyrazol-1-yl)piperidine has been extensively studied for its potential applications in various fields. It has been found to have significant activity as an inhibitor of certain enzymes, making it a potential candidate for drug development. It has also been studied for its potential use as a fluorescent probe for biological imaging.
properties
IUPAC Name |
4-(3,4,5-trimethylpyrazol-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-8-9(2)13-14(10(8)3)11-4-6-12-7-5-11/h11-12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYMUNKUJVSFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2CCNCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4,5-Trimethylpyrazol-1-yl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7587585.png)
![[1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate](/img/structure/B7587588.png)
![4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7587598.png)
![2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B7587600.png)




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluoropyridine-4-carboxamide](/img/structure/B7587650.png)
![1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587653.png)

![N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide](/img/structure/B7587656.png)

